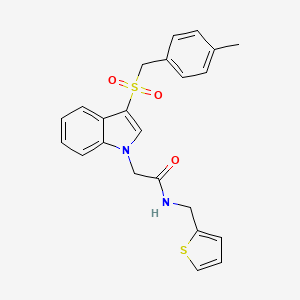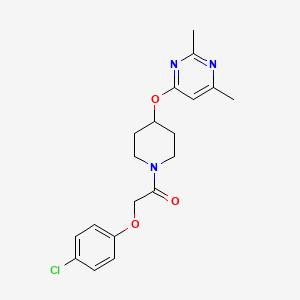![molecular formula C17H12F2N2O3 B2754406 N-[3-(difluoromethoxy)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide CAS No. 1788589-75-2](/img/structure/B2754406.png)
N-[3-(difluoromethoxy)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(difluoromethoxy)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to an oxazole ring with a carboxamide group. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(difluoromethoxy)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced using difluoromethylation reagents under specific conditions, such as the presence of a base and a suitable solvent.
Coupling Reactions: The phenyl groups can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(difluoromethoxy)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole ring or other functional groups.
Substitution: The phenyl and oxazole rings can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or oxazole rings.
Applications De Recherche Scientifique
N-[3-(difluoromethoxy)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-[3-(difluoromethoxy)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(difluoromethoxy)phenyl]-N’-phenylurea
- N-{[3-(difluoromethoxy)phenyl]methyl}-2,4,5-trimethylfuran-3-carboxamide
- N-[2-(difluoromethoxy)phenyl]-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide
Uniqueness
N-[3-(difluoromethoxy)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug development and material science .
Propriétés
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c18-17(19)23-13-8-4-7-12(9-13)21-15(22)16-20-10-14(24-16)11-5-2-1-3-6-11/h1-10,17H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTUZAZFYJFHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC(=CC=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2754323.png)




![3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]-2-[(2-phenylethyl)amino]propanoic acid](/img/structure/B2754330.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2754331.png)
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B2754332.png)
![9-(3-hydroxypropyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2754333.png)
![3-bromo-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2754334.png)

![2-{[1-(4-Chlorobenzoyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B2754339.png)
![2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2754340.png)

